Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is involved in research studies aimed at synthesizing novel chemical entities. For example, Mizuno et al. (2006) demonstrated efficient syntheses of metabolites related to TAK-603, indicating a potential pathway for the synthesis of related complex molecules, which could include Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate or its analogs M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, & Mitsutaka Goto, 2006.
Anticancer Activity
Research into novel heterocycles, including compounds structurally related to this compound, has shown promise in anticancer applications. Abdel-Motaal et al. (2020) synthesized new heterocycles utilizing a thiophene incorporated thioureido substituent as precursors, which displayed potent activity against colon HCT-116 human cancer cell lines, highlighting the potential for compounds with similar structural motifs in anticancer research M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020.
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of pyrrole hydrazones derivatives, as reported by Tzankova et al. (2020), indicate that compounds within this chemical class can exhibit significant antimicrobial and antioxidant activities. This suggests that this compound and its derivatives might also possess similar biological activities, underscoring their potential utility in developing new antimicrobial and antioxidant agents D. Tzankova, S. Vladimirova, Denitsa Aluani, Y. Yordanov, L. Peikova, & M. Georgieva, 2020.
Building Blocks for Heterocyclic Molecules
Compounds like this compound serve as valuable building blocks for the synthesis of densely functionalized heterocyclic molecules. Devendar et al. (2013) utilized ethyl 4-ethoxyazulene-1-carboxylate in electrophilic substitution reactions to produce derivatives with significant structural complexity, illustrating the potential of similar compounds in synthetic organic chemistry and drug development Badugu Devendar, Chi-Phi Wu, Chi-Yuan Chen, Hung-Chang Chen, Chung-Hao Chang, Chien-Kuo Ku, Cheng-Yin Tsai, & Chieh-Yuan Ku, 2013.
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-5-35-25(31)21-19-13-36-23(26-22(29)14-10-17(33-3)12-18(11-14)34-4)20(19)24(30)28(27-21)15-6-8-16(32-2)9-7-15/h6-13H,5H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSVRLQTGOPMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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